
Cucumechinoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cucumechinoside A is a bioactive triterpene glycoside isolated from sea cucumbers. These marine organisms are known for their rich content of biologically active compounds, particularly triterpene glycosides, which exhibit a range of pharmacological activities. This compound has garnered attention due to its potential therapeutic properties, including cytotoxic, antifungal, antiviral, and hemolytic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cucumechinoside A involves multiple steps, starting from the extraction of the compound from sea cucumbers. The process typically includes solvent extraction, followed by chromatographic purification to isolate the pure compound. Specific reaction conditions, such as temperature, pH, and solvent type, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its structure and the challenges associated with large-scale extraction and purification. Current methods focus on optimizing extraction techniques and developing more efficient purification processes to facilitate commercial production .
Analyse Des Réactions Chimiques
Types of Reactions
Cucumechinoside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Applications De Recherche Scientifique
Cucumechinoside A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationships of triterpene glycosides.
Biology: Investigated for its cytotoxic effects on various cancer cell lines, as well as its antifungal and antiviral properties.
Medicine: Explored for its potential therapeutic applications in treating cancer, fungal infections, and viral diseases.
Industry: Potential use in the development of new pharmaceuticals and bioactive agents
Mécanisme D'action
The mechanism of action of Cucumechinoside A involves its interaction with cellular membranes and various molecular targets. It is believed to exert its effects by disrupting membrane integrity, leading to cell lysis and death. Additionally, this compound may interfere with key signaling pathways and enzymes involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Cucumechinoside A is part of a larger family of triterpene glycosides, which include compounds such as holothurin A, echinoside A, and frondoside A. These compounds share similar structural features but differ in their specific glycoside moieties and biological activities. This compound is unique due to its specific glycoside structure, which contributes to its distinct pharmacological profile .
List of Similar Compounds
- Holothurin A
- Echinoside A
- Frondoside A
- Cucumechinoside C
This compound stands out among these compounds due to its potent cytotoxic and antifungal activities, making it a promising candidate for further research and development.
Propriétés
Numéro CAS |
125640-30-4 |
|---|---|
Formule moléculaire |
C54H84O29S2 |
Poids moléculaire |
1261.4 g/mol |
Nom IUPAC |
[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-6-[4,5-dihydroxy-6-[4-hydroxy-2-[[2,6,13,17,17-pentamethyl-6-(4-methyl-2-oxopentyl)-4,8-dioxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-sulfooxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C54H84O29S2/c1-22(2)16-24(56)17-53(8)44-27(57)18-52(7)26-10-11-31-50(4,5)32(13-14-51(31,6)25(26)12-15-54(44,52)49(65)82-53)78-48-43(35(60)30(20-73-48)83-85(69,70)71)81-45-37(62)36(61)40(23(3)75-45)79-47-39(64)42(34(59)29(77-47)21-74-84(66,67)68)80-46-38(63)41(72-9)33(58)28(19-55)76-46/h10,22-23,25,28-48,55,58-64H,11-21H2,1-9H3,(H,66,67,68)(H,69,70,71) |
Clé InChI |
FJDWQQMMIQHKST-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CC(=O)CC(C)C)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)OC9C(C(C(C(O9)CO)O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


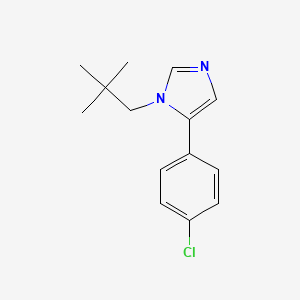




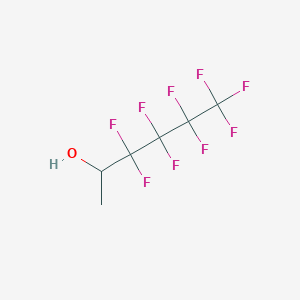
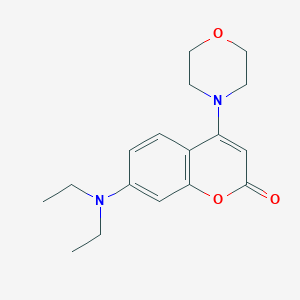

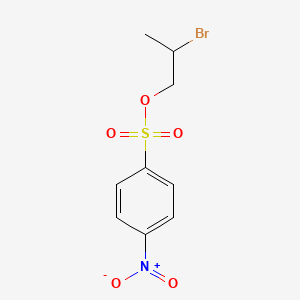
![1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B14294193.png)
![8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14294201.png)
![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)
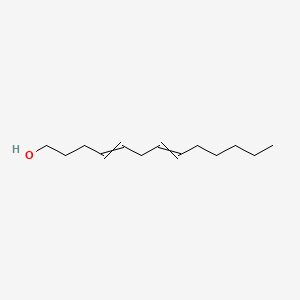
![Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B14294212.png)
